DHPS Inhibition Potency vs. DOHH Inhibitors
GC7 Sulfate exhibits a Ki of 9.7 nM against DHPS, establishing it as a potent and direct inhibitor of the first hypusination step . In stark contrast, the DOHH inhibitors ciclopirox and deferiprone demonstrate cellular IC50 values for deoxyhypusine hydroxylase inhibition ranging from 5–200 µM and 10–450 µM for DNA synthesis inhibition [1]. This represents a >3-order-of-magnitude difference in target engagement concentration.
| Evidence Dimension | Enzyme Inhibition Potency (Ki vs. Cellular IC50) |
|---|---|
| Target Compound Data | Ki = 9.7 nM (DHPS) |
| Comparator Or Baseline | Ciclopirox IC50 = 5–200 µM (DOHH); Deferiprone IC50 = 10–450 µM (DOHH/DNA synthesis) |
| Quantified Difference | >1,000-fold higher potency for GC7 at the enzymatic level |
| Conditions | In vitro enzyme assay (DHPS) vs. HUVEC cellular deoxyhypusine hydroxylase assay |
Why This Matters
Procurement of GC7 Sulfate ensures high-potency DHPS inhibition at nanomolar concentrations, avoiding the millimolar concentrations and metal-chelation liabilities of DOHH-targeted compounds.
- [1] Clement, P. M., Hanauske-Abel, H. M., Wolff, E. C., Kleinman, H. K., & Park, M. H. (2002). The antifungal drug ciclopirox inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro. *International Journal of Cancer*, 100(4), 491–498. View Source
